3-(3-chlorophenyl)-4-phenyl-5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-4H-1,2,4-triazole
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Overview
Description
3-(3-chlorophenyl)-4-phenyl-5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-4H-1,2,4-triazole is a complex organic compound belonging to the triazole family Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chlorophenyl)-4-phenyl-5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-4H-1,2,4-triazole typically involves multiple stepsThe reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to optimize yield and reduce production costs while maintaining the quality and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(3-chlorophenyl)-4-phenyl-5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-4H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized triazoles .
Scientific Research Applications
3-(3-chlorophenyl)-4-phenyl-5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-4H-1,2,4-triazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Materials Science: It is used in the development of advanced materials with specific electronic and optical properties.
Industry: It is utilized in the synthesis of various industrial chemicals and intermediates.
Mechanism of Action
The mechanism of action of 3-(3-chlorophenyl)-4-phenyl-5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-4H-1,2,4-triazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate biochemical pathways by binding to these targets, leading to various physiological effects . The exact pathways and molecular interactions depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- **3-(4-chlorophenyl)-5-((4-fluorobenzyl)sulfanyl)-4-phenyl-4H-1,2,4-triazole
- **1-(4-chlorophenyl)-2-{[5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone
- **5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide derivatives
Uniqueness
3-(3-chlorophenyl)-4-phenyl-5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-4H-1,2,4-triazole is unique due to its specific structural features and the presence of the phenylprop-2-en-1-yl group.
Properties
Molecular Formula |
C23H18ClN3S |
---|---|
Molecular Weight |
403.9 g/mol |
IUPAC Name |
3-(3-chlorophenyl)-4-phenyl-5-[(E)-3-phenylprop-2-enyl]sulfanyl-1,2,4-triazole |
InChI |
InChI=1S/C23H18ClN3S/c24-20-13-7-12-19(17-20)22-25-26-23(27(22)21-14-5-2-6-15-21)28-16-8-11-18-9-3-1-4-10-18/h1-15,17H,16H2/b11-8+ |
InChI Key |
ITMBNJJSLZYFDL-DHZHZOJOSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/CSC2=NN=C(N2C3=CC=CC=C3)C4=CC(=CC=C4)Cl |
Canonical SMILES |
C1=CC=C(C=C1)C=CCSC2=NN=C(N2C3=CC=CC=C3)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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